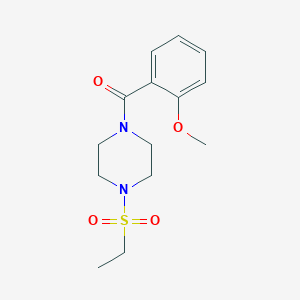
1-(ethylsulfonyl)-4-(2-methoxybenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethylsulfonyl)-4-(2-methoxybenzoyl)piperazine, also known as EMBP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMBP belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Wissenschaftliche Forschungsanwendungen
1-(ethylsulfonyl)-4-(2-methoxybenzoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1-(ethylsulfonyl)-4-(2-methoxybenzoyl)piperazine has also been shown to possess analgesic properties by blocking the transmission of pain signals in the spinal cord. In addition, 1-(ethylsulfonyl)-4-(2-methoxybenzoyl)piperazine has been found to exhibit antitumor effects by inducing apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 1-(ethylsulfonyl)-4-(2-methoxybenzoyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1-(ethylsulfonyl)-4-(2-methoxybenzoyl)piperazine has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 1-(ethylsulfonyl)-4-(2-methoxybenzoyl)piperazine also modulates the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-(ethylsulfonyl)-4-(2-methoxybenzoyl)piperazine has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in animal models of inflammation. 1-(ethylsulfonyl)-4-(2-methoxybenzoyl)piperazine also reduces the levels of prostaglandins, which are lipid mediators of inflammation. In addition, 1-(ethylsulfonyl)-4-(2-methoxybenzoyl)piperazine has been found to inhibit the growth of cancer cells and induce apoptosis in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
1-(ethylsulfonyl)-4-(2-methoxybenzoyl)piperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits a range of biological activities, making it a versatile tool for studying various biological processes. However, 1-(ethylsulfonyl)-4-(2-methoxybenzoyl)piperazine has some limitations as well. Its mechanism of action is not fully understood, and it may exhibit off-target effects at high concentrations.
Zukünftige Richtungen
Several future directions can be pursued in the study of 1-(ethylsulfonyl)-4-(2-methoxybenzoyl)piperazine. One area of research could focus on elucidating the mechanism of action of 1-(ethylsulfonyl)-4-(2-methoxybenzoyl)piperazine and identifying its molecular targets. Another area of research could investigate the potential of 1-(ethylsulfonyl)-4-(2-methoxybenzoyl)piperazine as a therapeutic agent for various inflammatory and cancer-related conditions. Additionally, the development of novel derivatives of 1-(ethylsulfonyl)-4-(2-methoxybenzoyl)piperazine with improved potency and selectivity could be explored.
Synthesemethoden
The synthesis of 1-(ethylsulfonyl)-4-(2-methoxybenzoyl)piperazine involves the reaction of 1-ethylsulfonylpiperazine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of an acid. The purity of the synthesized 1-(ethylsulfonyl)-4-(2-methoxybenzoyl)piperazine can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
(4-ethylsulfonylpiperazin-1-yl)-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-21(18,19)16-10-8-15(9-11-16)14(17)12-6-4-5-7-13(12)20-2/h4-7H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDRWLAYEOPDDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[(2-chloro-6-fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5681969.png)
![N-(3,4-difluorobenzyl)-3-{1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5681972.png)
![N-{[(2-fluoro-5-methylphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5681973.png)
![(3S*,4R*)-4-(3-fluorophenyl)-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5681980.png)

![N-[2-(3,5-difluorophenyl)ethyl]-1-ethyl-3-isobutyl-1H-pyrazole-5-carboxamide](/img/structure/B5681984.png)
![(3E)-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]hept-3-enoic acid](/img/structure/B5681992.png)
![{4-[3-methyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]phenyl}methanol](/img/structure/B5682001.png)
![methyl [3-(4-methoxyphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B5682016.png)

![methyl {5-[(5-ethyl-2-thienyl)methylene]-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B5682024.png)
![ethyl 2-{[(4-ethylphenyl)sulfonyl]amino}benzoate](/img/structure/B5682046.png)
![N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5682049.png)
![N-(4-chlorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5682050.png)